molecular formula C14H18FNO4 B11784548 Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate

Cat. No.: B11784548
M. Wt: 283.29 g/mol
InChI Key: IEFPWEHVPVQIOU-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is an organic compound with the molecular formula C13H18FNO4. This compound is characterized by the presence of a morpholine ring, a fluorophenoxy group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-fluorophenol with methyl chloroacetate in the presence of a base to form methyl 2-(2-fluorophenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The fluorophenoxy group allows for strong binding to certain enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is unique due to the presence of both a morpholine ring and a fluorophenoxy group. This combination provides distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

methyl 2-[2-[(2-fluorophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18FNO4/c1-18-14(17)9-16-6-7-19-11(8-16)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3

InChI Key

IEFPWEHVPVQIOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC=CC=C2F

Origin of Product

United States

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